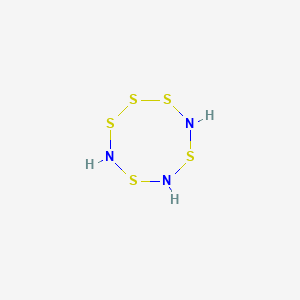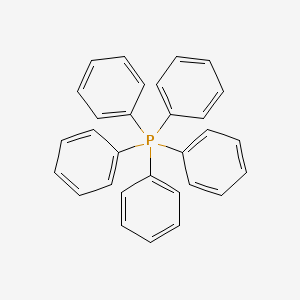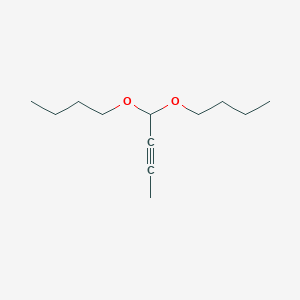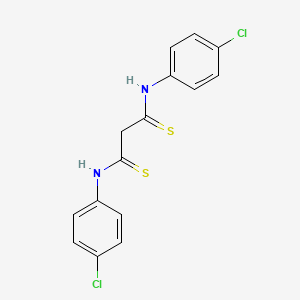
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone typically involves the acid-catalyzed condensation of 4-piperidone with substituted aryl aldehydes. The reaction proceeds through the formation of intermediate 3,5-bis(benzylidene)-4-piperidones, which are then acylated with dichloroacetyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to interact with biological macromolecules.
作用机制
The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It induces the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase-3/7. This results in cell cycle alteration and DNA fragmentation, ultimately causing cell death via the intrinsic apoptotic pathway .
相似化合物的比较
Similar Compounds
- 1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone
- 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone
Uniqueness
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through ROS accumulation and mitochondrial depolarization sets it apart from other similar compounds .
属性
分子式 |
C19H13Cl4NO |
|---|---|
分子量 |
413.1 g/mol |
IUPAC 名称 |
(3Z,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5-,14-6+ |
InChI 键 |
GJPXGFGIFQWUOC-FUJGBLOQSA-N |
手性 SMILES |
C1/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/CN1 |
规范 SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


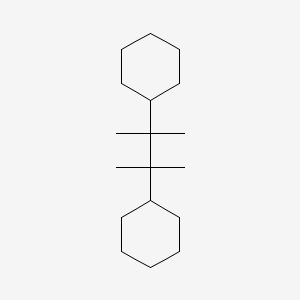
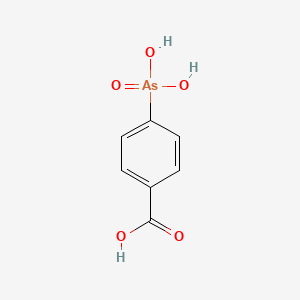
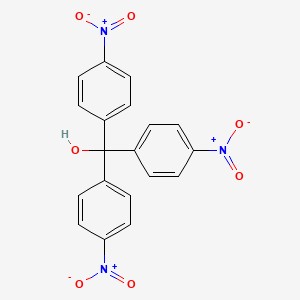
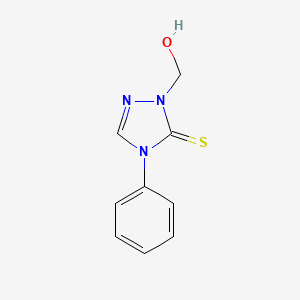
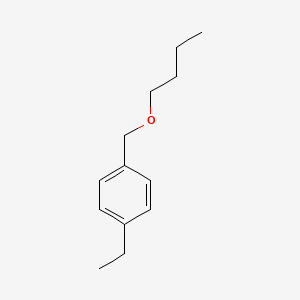
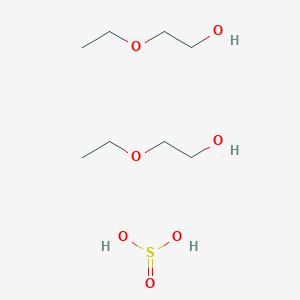
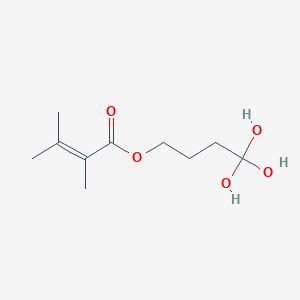

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
